Ethyl 4-(4-methoxybenzoyl)-3-(4-methoxyphenyl)pyrrole-2-carboxylate
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Overview
Description
ETHYL 4-(4-METHOXYBENZOYL)-3-(4-METHOXYPHENYL)-1H-PYRROLE-2-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring substituted with methoxybenzoyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-METHOXYBENZOYL)-3-(4-METHOXYPHENYL)-1H-PYRROLE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Esterification: The carboxylate group is introduced through esterification reactions, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-METHOXYBENZOYL)-3-(4-METHOXYPHENYL)-1H-PYRROLE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
ETHYL 4-(4-METHOXYBENZOYL)-3-(4-METHOXYPHENYL)-1H-PYRROLE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-METHOXYBENZOYL)-3-(4-METHOXYPHENYL)-1H-PYRROLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl Alcohol: Used in the preparation of semiconductors and as a reagent in organic synthesis.
2-Methoxyphenyl Isocyanate: Employed as a chemoselective reagent for amine protection/deprotection sequences.
Bis(4-methoxybenzoyl)diethylgermanium: Utilized in various chemical reactions and as an intermediate in organic synthesis.
Uniqueness
ETHYL 4-(4-METHOXYBENZOYL)-3-(4-METHOXYPHENYL)-1H-PYRROLE-2-CARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H21NO5 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
ethyl 4-(4-methoxybenzoyl)-3-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C22H21NO5/c1-4-28-22(25)20-19(14-5-9-16(26-2)10-6-14)18(13-23-20)21(24)15-7-11-17(27-3)12-8-15/h5-13,23H,4H2,1-3H3 |
InChI Key |
CSPIAUSECNNHDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN1)C(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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